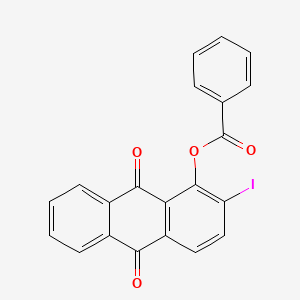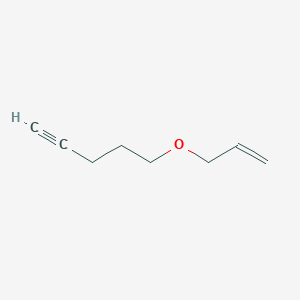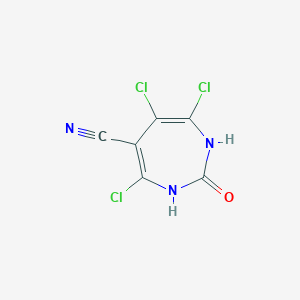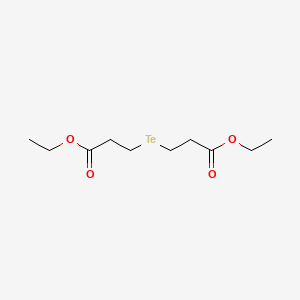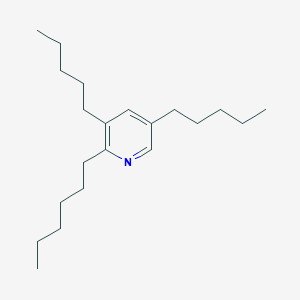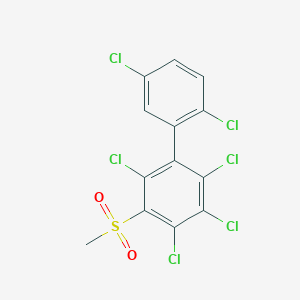![molecular formula C29H42N2O3 B14286790 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid CAS No. 115271-05-1](/img/structure/B14286790.png)
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is a chemical compound known for its unique structure and properties It consists of a long undecanoic acid chain attached to a phenoxy group, which is further linked to a diazenyl group substituted with a hexylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-hexylaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzoic acid to form the azo compound.
Esterification: The resulting azo compound is esterified with undecanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of 11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular processes. Additionally, the phenoxy group can interact with biological membranes, affecting their integrity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Uniqueness
11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid is unique due to its specific structural features, such as the hexylphenyl substitution on the diazenyl group. This structural variation can lead to different physicochemical properties and biological activities compared to similar compounds.
特性
CAS番号 |
115271-05-1 |
|---|---|
分子式 |
C29H42N2O3 |
分子量 |
466.7 g/mol |
IUPAC名 |
11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoic acid |
InChI |
InChI=1S/C29H42N2O3/c1-2-3-4-11-14-25-16-18-26(19-17-25)30-31-27-20-22-28(23-21-27)34-24-13-10-8-6-5-7-9-12-15-29(32)33/h16-23H,2-15,24H2,1H3,(H,32,33) |
InChIキー |
IEZMXHIMEZHNNS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


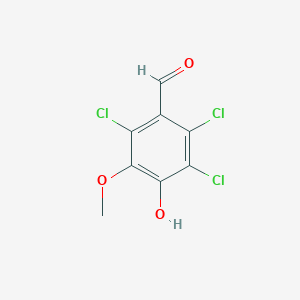



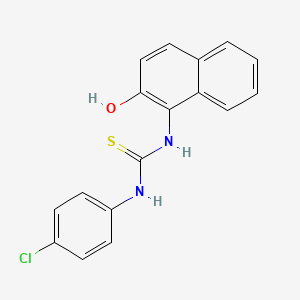
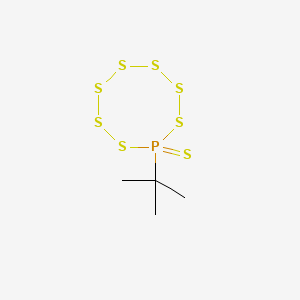
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
